molecular formula C9H9F2NO2 B1581330 3,5-Difluoro-D-Phenylalanine CAS No. 266360-63-8

3,5-Difluoro-D-Phenylalanine

Cat. No.: B1581330
CAS No.: 266360-63-8
M. Wt: 201.17 g/mol
InChI Key: QFGMPXZFCIHYIR-MRVPVSSYSA-N
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Description

3,5-Difluoro-D-Phenylalanine is a derivative of the amino acid phenylalanine, characterized by the substitution of hydrogen atoms with fluorine atoms at the 3 and 5 positions on the phenyl ring. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various scientific fields .

Biochemical Analysis

Biochemical Properties

3,5-Difluoro-D-Phenylalanine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. One of the primary interactions of this compound is with enzymes involved in amino acid synthesis and metabolism. For instance, it can act as a substrate or inhibitor for enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. The fluorine atoms in this compound can enhance the compound’s binding affinity to these enzymes, thereby modulating their activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into proteins can affect protein folding and stability, leading to changes in cellular functions. Additionally, this compound can modulate the activity of signaling molecules and transcription factors, thereby impacting gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that this compound can have long-term effects on cellular function, including changes in protein expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of this compound’s activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can enhance enzyme activity and protein stability, leading to beneficial effects on cellular function. At high doses, this compound can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways. These threshold effects highlight the importance of optimizing the dosage of this compound in experimental studies to achieve the desired outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid synthesis and degradation. This compound can interact with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, influencing the metabolic flux and levels of metabolites. The presence of fluorine atoms in this compound can alter the compound’s reactivity and stability, affecting its role in metabolic pathways. Additionally, this compound can impact the synthesis of other amino acids and metabolites, further highlighting its significance in metabolic studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments. The fluorine atoms in this compound can influence its localization and accumulation within cells, affecting its activity and function. Additionally, binding proteins can interact with this compound, modulating its transport and distribution within tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the presence of fluorine atoms can affect the compound’s interactions with other biomolecules within specific subcellular compartments, further modulating its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of phenylalanine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods: Industrial production of 3,5-Difluoro-D-Phenylalanine may involve multi-step synthesis processes, including protection and deprotection of functional groups, followed by fluorination and purification steps. The use of automated synthesis equipment and high-throughput screening can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-D-Phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phenylalanine derivatives, which can have different functional groups replacing the fluorine atoms .

Scientific Research Applications

3,5-Difluoro-D-Phenylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,5-Difluoro-L-Phenylalanine
  • 3,4-Difluoro-D-Phenylalanine
  • 4,5-Difluoro-D-Phenylalanine

Comparison: Compared to other fluorinated phenylalanine derivatives, 3,5-Difluoro-D-Phenylalanine exhibits unique properties due to the specific positioning of the fluorine atoms. This positioning can affect the compound’s electronic distribution, steric hindrance, and overall reactivity, making it distinct in its chemical behavior and biological activity .

Properties

IUPAC Name

(2R)-2-amino-3-(3,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGMPXZFCIHYIR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351998
Record name 3,5-Difluoro-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266360-63-8
Record name 3,5-Difluoro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266360-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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